8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-30-17-8-2-14(3-9-17)10-11-23-19(28)18-20(29)27-13-12-26(21(27)25-24-18)16-6-4-15(22)5-7-16/h2-9H,10-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGDDOVAKZQWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Spectral Characterization:
- IR Spectroscopy : Analogous compounds (e.g., 1,2,4-triazoles) show characteristic C=O stretches at 1663–1682 cm⁻¹ and NH stretches at 3150–3414 cm⁻¹, which would align with the target compound’s carboxamide group .
- NMR : The 4-fluorophenyl group is expected to produce distinct aromatic proton signals at δ 7.2–7.8 ppm (¹H-NMR) and a carbon signal near δ 160 ppm (¹³C-NMR for C-F) .
Functional Group Impact on Bioactivity
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclocondensation, amide coupling, and fluorophenyl group introduction. Critical parameters include:
- Temperature control : For example, reflux in ethanol (70–80°C) for cyclization steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for fluorophenyl group incorporation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve yields during amide bond formation . Purification typically employs HPLC with a C18 column and gradient elution (acetonitrile/water) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazo-triazine core and substituent positions (e.g., fluorophenyl vs. methoxyphenethyl groups) .
- HRMS (ESI+) : Validate molecular weight (calculated for C₂₄H₂₃FN₆O₃: 478.18 g/mol) and detect isotopic patterns for fluorine/chlorine .
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, CDK2) due to the triazine core’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility/logP : Determine via shake-flask method (water/octanol) to guide formulation strategies .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2, 5-LOX) using the fluorophenyl group’s electron-withdrawing effects to enhance binding .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with methoxyphenethyl amide .
- QSAR models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using descriptors like polar surface area and Hammett constants .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
- Metabolite profiling (LC-MS/MS) : Check for in situ degradation products that may skew activity results .
- Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding modes inferred from docking .
Q. How can reaction yields be improved for large-scale synthesis?
- Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., from 24 h to 2 h) with 15–20% higher yields .
- Flow chemistry : Optimize amide coupling in continuous reactors to minimize side-product formation .
- DoE (Design of Experiments) : Use factorial designs to identify critical interactions between temperature, solvent, and catalyst loading .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
- Fluorine’s electrostatic effects : The 4-fluorophenyl group enhances π-stacking with aromatic residues (e.g., Tyr-185 in EGFR) while reducing off-target binding .
- Methoxyphenethyl flexibility : The N-(4-methoxyphenethyl) moiety adopts conformations that fit hydrophobic pockets in COX-2 but not COX-1 .
- pH-dependent solubility : The carboxamide group’s ionization state (pKa ~3.5) influences membrane permeability in acidic tumor microenvironments .
Methodological Considerations
- Contradictory solubility data : Re-evaluate using standardized buffers (PBS pH 7.4 vs. simulated gastric fluid) and dynamic light scattering (DLS) to detect aggregation .
- Scale-up challenges : Replace hazardous solvents (e.g., DMF) with Cyrene™ or 2-MeTHF for greener synthesis .
- Biological assay variability : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell count (via Hoechst staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
